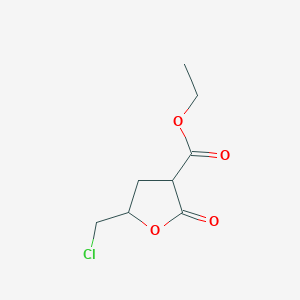
1-Fluoro-4-(2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Fluoro-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6F4 . It has a molecular weight of 178.13 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes . Another method involves the reaction of 2,2,2-trifluoroethyl ketone and aqueous ammonia to generate the cyano group .Molecular Structure Analysis
The molecular structure of “1-Fluoro-4-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H6F4/c9-7-3-1-6 (2-4-7)5-8 (10,11)12/h1-4H,5H2 . The compound has a total of 12 heavy atoms . Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.13 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 0 Ų .Wissenschaftliche Forschungsanwendungen
Soluble Fluoro-Polyimides Synthesis
Soluble fluoro-polyimides have been synthesized using fluorine-containing aromatic diamines with aromatic dianhydrides, demonstrating excellent thermal stability, low moisture absorption, and high hygrothermal stability. This research emphasizes the role of fluorinated compounds in creating materials with superior thermal and physical properties (Xie et al., 2001).
Hyperbranched Poly(arylene ether)s Synthesis
A new trifluoromethyl-activated trifluoro monomer has been used to synthesize hyperbranched poly(arylene ether)s, showing excellent thermal stability and higher glass transition temperatures than their linear analogs, highlighting the significance of fluorinated monomers in developing advanced polymer materials (Banerjee et al., 2009).
Palladium-Catalyzed Trifluoroethylation
Research on the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters explores the incorporation of trifluoroethyl groups into organic molecules, a method that has been widely used in drug design due to the profound changes in biological activity that fluorinated moieties can induce (Zhao & Hu, 2012).
Organometallic Chemistry with Partially Fluorinated Benzenes
The use of fluorobenzenes in organometallic chemistry and catalysis is increasingly recognized, with fluorination affecting the electron density and consequently the binding strength to metal centers. This research highlights the utility of fluorinated benzenes in facilitating organometallic reactions and transition-metal-based catalysis (Pike et al., 2017).
Radical Fluoroalkylation by Visible-Light Photoredox Catalysis
The radical fluoroalkylation of aryl alkenes with fluorinated sulfones under visible-light photoredox catalysis represents an efficient method to incorporate fluorinated moieties into organic frameworks. This approach opens new avenues for accessing fluorinated organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Rong et al., 2017).
Eigenschaften
IUPAC Name |
1-fluoro-4-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWNJPQUMJMRPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964786 |
Source


|
| Record name | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | |
CAS RN |
50561-99-4 |
Source


|
| Record name | NSC142232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)







![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)

